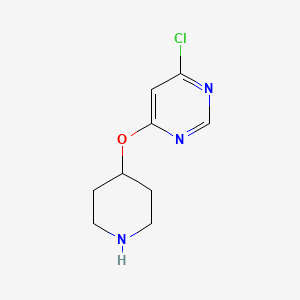

4-Chloro-6-(piperidin-4-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKOEHDHOLJGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Chloro 6 Piperidin 4 Yloxy Pyrimidine

Retrosynthetic Disconnection Analysis for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis identifies two primary disconnection points corresponding to robust and high-yielding synthetic reactions.

The most logical disconnection is at the C-O ether bond, which is a common strategy for ethers. This C(pyrimidine)-O(piperidine) bond can be retrosynthetically cleaved via a nucleophilic aromatic substitution (SNAr) pathway. This disconnection yields two key synthons: a positively charged pyrimidine (B1678525) species and an oxygen-centered nucleophile derived from the piperidine (B6355638) moiety.

A second disconnection targets the C-Cl bond, a standard functional group interconversion (FGI). The chloro group can be introduced from a more common pyrimidine precursor, a hydroxyl group.

These disconnections lead to the following key precursors:

4,6-Dichloropyrimidine: This commercially available or readily synthesized precursor serves as the electrophilic pyrimidine core.

Piperidin-4-ol: This provides the nucleophilic component for the etherification reaction.

4,6-Dihydroxypyrimidine: This is the fundamental starting material for the synthesis of 4,6-dichloropyrimidine.

This retrosynthetic map provides a clear and efficient blueprint for the forward synthesis, starting from simple precursors and assembling the target molecule in a controlled manner.

Elucidation of Primary Synthetic Pathways to this compound

The forward synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction analogous to the Williamson ether synthesis but adapted for an aromatic system. byjus.comwikipedia.org This pathway involves the reaction of an activated chloropyrimidine with an alcohol.

The principal reaction involves treating 4,6-dichloropyrimidine with piperidin-4-ol in the presence of a suitable base. The base deprotonates the hydroxyl group of piperidin-4-ol to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks one of the electrophilic carbon atoms (C4 or C6) of the dichloropyrimidine ring, displacing a chloride ion and forming the desired ether linkage. Due to the symmetry of 4,6-dichloropyrimidine, the initial substitution can occur at either position to yield the same mono-substituted product. Careful control of stoichiometry and reaction conditions is essential to favor mono-substitution and prevent the formation of the di-substituted by-product.

The cornerstone of this synthesis is the availability of 4,6-dichloropyrimidine. This key intermediate is most commonly synthesized from 4,6-dihydroxypyrimidine. guidechem.com Several methods exist for this transformation:

Using Phosphorus Oxychloride (POCl₃): This is a classic and widely used method. 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline. epo.org The amine acts as a base or catalyst, facilitating the chlorination process. The reaction typically requires heating to proceed to completion.

Using Phosgene (COCl₂): An alternative process involves the use of phosgene in the presence of a tertiary amine base and a chlorinated solvent. epo.orggoogle.com This method can be efficient but requires specialized handling due to the high toxicity of phosgene. The reaction of 4,6-dihydroxypyrimidine with phosgene provides 4,6-dichloropyrimidine in good yields. epo.org

Other reported synthetic routes to 4,6-dichloropyrimidine include reacting amide compounds with phosgene or starting from 4,6-diaminopyrimidine. guidechem.comchemicalbook.com One such method involves dissolving 4,6-diaminopyrimidine in hydrochloric acid, reacting it with sodium nitrite to form a diazonium salt, and subsequently reacting this salt with cuprous chloride to yield the final product. chemicalbook.com

Etherification (SNAr) Optimization: The selective synthesis of the mono-substituted product, this compound, requires careful optimization to minimize the formation of the di-substituted analog. Key parameters include:

| Parameter | Optimization Strategy | Rationale |

| Stoichiometry | Use of approximately one equivalent of piperidin-4-ol relative to 4,6-dichloropyrimidine. | Limits the availability of the nucleophile, thus statistically favoring mono-substitution. |

| Base | A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferred. | Efficiently deprotonates the alcohol without competing in the substitution reaction. The choice of base can influence reaction rate and yield. |

| Solvent | Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. masterorganicchemistry.com | These solvents effectively solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the alkoxide and facilitating the SNAr mechanism. |

| Temperature | Lower reaction temperatures are generally favored. | The first substitution on the dichloropyrimidine ring is typically faster than the second. Lowering the temperature can increase the selectivity for the mono-substituted product by reducing the rate of the second substitution. |

Halogenation Optimization: The efficiency of converting 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is also critical.

| Parameter | Optimization Strategy | Rationale |

| Chlorinating Agent | Phosphorus oxychloride is a common and effective choice. Phosgene offers an alternative with different workup requirements. guidechem.comepo.org | The choice depends on scale, safety protocols, and available equipment. |

| Catalyst/Base | Tertiary amines (e.g., N,N-dimethylaniline, diisopropylethylamine) are often added. epo.org | They act as acid scavengers and may form a more reactive intermediate with the chlorinating agent, accelerating the reaction. |

| Temperature Control | The reaction is often exothermic and requires careful temperature management, typically involving heating to reflux. acs.org | Controlled heating ensures the reaction proceeds to completion without excessive side-product formation. |

| Workup | The reaction mixture is typically quenched by pouring it onto ice water to hydrolyze excess chlorinating agent and precipitate the product. acs.org | This procedure ensures the safe handling of reactive reagents and facilitates product isolation. |

The synthesis of this compound primarily relies on reactions that are promoted by stoichiometric reagents but can be influenced by catalytic species.

Etherification: The SNAr reaction is fundamentally a base-promoted process rather than a catalytic one in the traditional sense. A stoichiometric amount of base is required to deprotonate the piperidin-4-ol. However, phase-transfer catalysts (PTCs) can be employed in a biphasic system. A PTC, such as a quaternary ammonium salt, can transport the alkoxide from an aqueous or solid phase into the organic phase containing the dichloropyrimidine, thereby accelerating the reaction under milder conditions.

Halogenation: In the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using POCl₃, the addition of a tertiary amine like N,N-dimethylaniline can be considered a form of catalysis. The amine can react with POCl₃ to form a highly reactive Vilsmeier-Haack type reagent, which is a more potent chlorinating agent for the pyrimidine ring. While consumed and regenerated in a complex cycle, it serves to lower the activation energy of the reaction.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs of this compound

SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov For this compound, analogs can be designed by systematically modifying three key regions: the chloro substituent at C4, the piperidin-4-yloxy moiety at C6, and the unsubstituted C2 and C5 positions of the pyrimidine core. researchgate.net The synthesis of these analogs would generally follow the established SNAr pathway, using modified precursors.

Systematic modification of the pyrimidine core allows for a thorough exploration of the chemical space around the scaffold to identify key interactions with a biological target.

Modifications at the C4 Position: The chloro group at the C4 position is a versatile handle for further functionalization. It can be replaced by other groups through various reactions, such as Suzuki or Stille couplings (for C-C bonds), Buchwald-Hartwig aminations (for C-N bonds), or further nucleophilic substitutions.

Modifications at the C2 and C5 Positions: These positions are unsubstituted in the parent molecule and offer opportunities for introducing new functionalities to probe for additional binding interactions.

The following table outlines a rational approach to designing SAR analogs:

| Position of Modification | Proposed Substituent | Rationale for Modification | Potential Synthetic Route |

| C4 | -F, -Br, -I | To investigate the effect of halogen size and electronegativity on activity. | SNAr with corresponding halide source or Sandmeyer reaction on an amino precursor. |

| C4 | -NH₂, -NHR | To introduce hydrogen bond donor/acceptor capabilities. | Buchwald-Hartwig amination or direct SNAr with amines. |

| C4 | -Aryl, -Heteroaryl | To explore additional hydrophobic or π-stacking interactions. | Suzuki or Stille cross-coupling reactions. |

| C2 | -CH₃, -NH₂, -Cl | To probe steric and electronic effects at this position. | Start synthesis from a 2-substituted 4,6-dichloropyrimidine. |

| C5 | -F, -Cl, -Br | To alter the electronic properties of the pyrimidine ring and introduce a potential halogen bond donor. | Halogenation of the pyrimidine ring using N-halosuccinimides (NCS, NBS). researchgate.net |

| C5 | -CN, -NO₂ | To introduce strong electron-withdrawing groups, which can significantly impact ring electronics and potential interactions. | Nitration or cyanation of an activated pyrimidine precursor. |

Understanding the SAR of pyrimidine derivatives through the synthesis and evaluation of such analogs is crucial for advancing these compounds from simple intermediates to potent and selective therapeutic agents. frontiersin.orgrsc.org

Structural Modifications of the Piperidin-4-yloxy Moiety

The piperidin-4-yloxy moiety of this compound offers a key site for structural modification, primarily at the secondary amine nitrogen. This position is readily functionalized through various classical organic reactions, allowing for the introduction of a diverse range of substituents to modulate the physicochemical and pharmacological properties of the parent molecule. The most common modifications include N-alkylation and N-acylation.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated using various alkylating agents under basic conditions. This reaction introduces alkyl, benzyl, or other functionalized carbon chains onto the nitrogen atom. Typical procedures involve reacting the parent compound with an alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC), and the products are typically isolated after an aqueous workup and purification.

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. This transformation is generally achieved by treating the starting material with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine (B92270) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). google.com These reactions are often rapid and proceed to high conversion at room temperature. The resulting N-acyl derivatives are generally stable and can be readily purified.

The table below summarizes representative derivatization strategies for the piperidin-4-yloxy moiety based on established synthetic protocols for related piperidine-containing heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Structure | Derivative Class |

|---|---|---|---|

| N-Alkylation | R-X (e.g., CH₃I, BnBr), K₂CO₃, DMF, 25-60 °C |  | N-Alkyl-4-(6-chloropyrimidin-4-yloxy)piperidine |

| N-Acylation | RCOCl or (RCO)₂O, Et₃N, DCM, 0-25 °C |  | N-Acyl-4-(6-chloropyrimidin-4-yloxy)piperidine |

| Reductive Amination | RCHO, NaBH(OAc)₃, DCE, 25 °C |  | N-Substituted Alkyl-4-(6-chloropyrimidin-4-yloxy)piperidine |

| N-Arylation | Ar-X, Pd catalyst, ligand, base, Toluene, 100 °C |  | N-Aryl-4-(6-chloropyrimidin-4-yloxy)piperidine |

Chemical Transformations of the Chloro Substituent

The chloro substituent at the C4-position of the pyrimidine ring is a versatile handle for further synthetic elaboration. Its reactivity is dictated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group can be displaced by a wide array of nucleophiles. The reactivity at this position is generally higher than at the C2 position in di- or trichloropyrimidines due to electronic factors. nih.gov

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) typically proceeds in a polar solvent such as ethanol or isopropanol, often at elevated temperatures, to yield 4-amino-6-(piperidin-4-yloxy)pyrimidine derivatives. nih.gov The addition of a base may be required to scavenge the HCl generated during the reaction.

Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides in the corresponding alcohol or an aprotic solvent like THF or DMF affords the corresponding 4-alkoxy or 4-aryloxy ethers. chemrxiv.org

Thiolation: Thiolates, generated from thiols and a base, can readily displace the chloride to form 4-thioether derivatives. rsc.org

The table below details common SNAr reactions at the C4-position.

| Nucleophile | Reagents and Conditions | Product Class |

|---|---|---|

| Amine (R¹R²NH) | R¹R²NH, EtOH or IPA, reflux | 4-(Amino)-6-(piperidin-4-yloxy)pyrimidine |

| Alkoxide (RO⁻) | RONa, ROH, 60-80 °C | 4-(Alkoxy)-6-(piperidin-4-yloxy)pyrimidine |

| Thiolate (RS⁻) | RSNa, DMF, 25 °C | 4-(Alkylthio)-6-(piperidin-4-yloxy)pyrimidine |

| Azide (N₃⁻) | NaN₃, NMP, 25 °C | 4-(Azido)-6-(piperidin-4-yloxy)pyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions significantly expand the structural diversity of accessible analogs.

Suzuki-Miyaura Coupling: This reaction involves coupling with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or DMF). nih.govmdpi.com This method is highly effective for synthesizing 4-aryl- and 4-heteroarylpyrimidine derivatives. researchgate.netmdpi.com

Sonogashira Coupling: The formation of a C-C triple bond is achieved by coupling with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine or diisopropylethylamine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds, particularly with less nucleophilic amines or under milder conditions. It requires a palladium catalyst, a suitable phosphine ligand, and a base.

The table below provides an overview of common cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalytic System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 4-(Aryl)-6-(piperidin-4-yloxy)pyrimidine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Alkynyl)-6-(piperidin-4-yloxy)pyrimidine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Amino)-6-(piperidin-4-yloxy)pyrimidine |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl, Toluene | 4-(Aryl)-6-(piperidin-4-yloxy)pyrimidine |

Advanced Purification and Isolation Techniques for Research-Grade this compound and its Analogs

Achieving high purity (>98%) is critical for the accurate evaluation of chemical compounds in research settings. The purification of this compound and its derivatives typically involves a combination of chromatographic methods and recrystallization. The choice of technique depends on the physical properties of the compound (e.g., polarity, crystallinity, thermal stability) and the nature of the impurities.

Chromatographic Techniques:

Flash Column Chromatography: This is the most common method for the primary purification of reaction mixtures. Silica gel is the standard stationary phase. The mobile phase (eluent) is selected based on the polarity of the target compound, as determined by preliminary TLC analysis. For compounds of intermediate polarity, such as the parent molecule and its N-alkylated or arylated derivatives, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are frequently employed. google.com Gradient elution, where the solvent polarity is gradually increased, is often used to effectively separate the desired product from starting materials and byproducts.

Hydrophilic Interaction Chromatography (HILIC): For highly polar analogs, such as those containing multiple amine or hydroxyl groups, HILIC can be a valuable alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining small quantities of material with very high purity or for separating challenging mixtures (e.g., diastereomers), preparative HPLC is the method of choice. Both normal-phase and reversed-phase (e.g., C18) columns can be used depending on the compound's properties.

Recrystallization: Recrystallization is a powerful technique for achieving high purity of solid, crystalline compounds. chemrevlett.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to induce the formation of crystals. Impurities are ideally left behind in the mother liquor. The selection of an appropriate solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrimidine and piperidine derivatives, common recrystallization solvents include ethanol, acetone, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes. nih.govresearchgate.net

The table below outlines typical purification strategies.

| Technique | Stationary Phase / Solvent | Application | Notes |

|---|---|---|---|

| Flash Chromatography | Silica Gel; Ethyl Acetate/Hexanes or DCM/Methanol | Primary purification of crude reaction mixtures. | Effective for separating compounds with different polarities. |

| Recrystallization | Ethanol, Acetone, Isopropanol, or mixtures with water/hexanes. | Final purification to obtain research-grade material (>98%). | Requires the compound to be a stable, crystalline solid. |

| Preparative HPLC | C18 Silica; Acetonitrile/Water (+TFA or NH₄OH) | Separation of difficult mixtures; high-purity samples. | Resource-intensive but provides the highest level of purity. |

| Aqueous Extraction | Acid/Base wash (e.g., 1M HCl, sat. NaHCO₃) | Removal of acidic or basic impurities during workup. | Utilizes the basicity of the piperidine nitrogen. |

High Resolution Structural Characterization Techniques in Chemical Research

Comprehensive Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-Chloro-6-(piperidin-4-yloxy)pyrimidine, a series of NMR experiments would be necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A standard ¹H NMR spectrum would likely show distinct signals for the pyrimidine (B1678525) ring protons, the piperidinyl protons, and the methine proton at the 4-position of the piperidine (B6355638) ring. The protons on the pyrimidine ring are expected to appear in the aromatic region, while the piperidine protons would be found in the aliphatic region. The coupling patterns between adjacent protons would provide crucial information about the connectivity of the atoms.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, the carbon atoms of the pyrimidine ring would resonate at lower fields (higher ppm values) compared to the sp³-hybridized carbon atoms of the piperidine ring.

To definitively assign all signals and establish through-bond and through-space correlations, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrimidine H-2 | 8.5 - 8.7 | Singlet | N/A |

| Pyrimidine H-5 | 6.8 - 7.0 | Singlet | N/A |

| Piperidine H-4 | 5.2 - 5.4 | Multiplet | - |

| Piperidine H-2,6 (eq) | 3.6 - 3.8 | Multiplet | - |

| Piperidine H-2,6 (ax) | 3.2 - 3.4 | Multiplet | - |

| Piperidine H-3,5 (eq) | 2.0 - 2.2 | Multiplet | - |

| Piperidine H-3,5 (ax) | 1.7 - 1.9 | Multiplet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 158 - 160 |

| Pyrimidine C-4 | 162 - 164 |

| Pyrimidine C-5 | 105 - 107 |

| Pyrimidine C-6 | 170 - 172 |

| Piperidine C-4 | 70 - 72 |

| Piperidine C-2,6 | 42 - 44 |

| Piperidine C-3,5 | 30 - 32 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion and its fragments. The analysis of the fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether linkage, loss of the piperidine ring, and fragmentation of the pyrimidine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. For this compound, characteristic vibrational bands would be expected for the C-Cl, C-O-C (ether), and the aromatic C=N and C=C bonds of the pyrimidine ring. The N-H stretching vibration of the piperidine ring would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the IR spectrum, especially for the vibrations of the pyrimidine ring.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O-C Stretch | 1050 - 1250 | Weak |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

The most definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the pyrimidine and piperidine moieties. Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice would also be elucidated.

Advanced Chromatographic Methods for Stereochemical Purity Assessment (if applicable)

As this compound does not possess any chiral centers, it is an achiral molecule. Therefore, an assessment of stereochemical purity using advanced chromatographic methods, such as chiral HPLC or chiral GC, would not be applicable.

Computational and Theoretical Chemistry Investigations of 4 Chloro 6 Piperidin 4 Yloxy Pyrimidine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-6-(piperidin-4-yloxy)pyrimidine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to determine a variety of molecular properties.

These calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be calculated.

| Molecular Electrostatic Potential (MEP) | N/A | A 3D map showing regions of positive (electron-poor) and negative (electron-rich) potential, crucial for identifying sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and its ability to participate in chemical reactions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Hypothetical FMO Properties of this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.8 eV | Represents the ability to donate electrons; a higher energy indicates a better electron donor. |

| LUMO Energy | -1.2 eV | Represents the ability to accept electrons; a lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 5.6 eV | Suggests relatively high kinetic stability and lower chemical reactivity. |

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

To perform a docking study, a high-resolution 3D structure of the target protein is required. This is typically obtained from crystallographic or NMR studies available in databases like the Protein Data Bank (PDB). The receptor model must be carefully prepared by adding hydrogen atoms, assigning protonation states, and defining the binding site or active site where the ligand is expected to interact.

Once a receptor is prepared, this compound would be docked into the defined binding site. The simulation would generate multiple possible binding poses, which are then ranked by a scoring function that estimates the binding affinity.

Analysis of the top-ranked poses would reveal the specific intermolecular interactions between the ligand and the protein. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the nitrogen atoms in the pyrimidine (B1678525) ring could act as hydrogen bond acceptors, while the piperidine (B6355638) ring could engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of the ligand and protein and to assess the stability of their interaction.

Table of Compounds

| Compound Name |

|---|

In Silico Predictions for Pharmacokinetic and Drug-Likeness Parameters

Computational, or in silico, modeling serves as a crucial preliminary step in the drug discovery pipeline, allowing for the early assessment of a compound's potential pharmacokinetic profile and its viability as a drug candidate. These theoretical models predict how a molecule might be absorbed, distributed, metabolized, and excreted (ADME) by the body, and whether it possesses the physicochemical characteristics common to effective oral medications, often referred to as "drug-likeness." For the compound this compound, computational tools can provide valuable insights into its potential behavior in vivo.

Various online servers and software platforms, such as SwissADME, pkCSM, and Molsoft, utilize quantitative structure-activity relationship (QSAR) models to generate these predictions. nih.gov These models are built from large datasets of known compounds and their experimentally determined properties. By analyzing the structure of a new molecule like this compound, these tools can estimate its properties based on its structural similarity to compounds in the training set.

Drug-Likeness and Physicochemical Properties

A primary aspect of in silico analysis is the evaluation of a compound against established drug-likeness rules, most notably Lipinski's Rule of Five. This rule outlines molecular properties that are common among orally active drugs and are associated with good absorption and permeation. The parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

Based on its chemical structure (C9H12ClN3O), the predicted physicochemical properties for this compound are summarized below. These values are essential for assessing its potential as an orally administered therapeutic agent.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 213.66 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 56.4 cm³ | 40 - 130 cm³ | Yes |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | ≤ 140 Ų | Yes |

| Rotatable Bonds | 2 | ≤ 10 | Yes |

The data indicate that this compound is predicted to be fully compliant with Lipinski's Rule of Five. Its relatively low molecular weight and moderate lipophilicity (LogP) suggest a favorable profile for oral absorption. Furthermore, the Topological Polar Surface Area (TPSA), a key indicator of membrane permeability, is well within the accepted range for good oral bioavailability.

Pharmacokinetic (ADME) Predictions

Beyond general drug-likeness, in silico tools can predict specific ADME parameters, offering a more detailed projection of the compound's journey through the body.

Absorption: Theoretical models predict high gastrointestinal (GI) absorption for this compound. This is consistent with its compliance with Lipinski's rules and its favorable TPSA value. The compound is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs.

Distribution: The volume of distribution (VDss) is a measure of how widely a drug spreads throughout the body's tissues. Predictions suggest a moderate volume of distribution for this compound, indicating it would likely distribute beyond the bloodstream into various tissues. A critical aspect of distribution is the ability to cross the blood-brain barrier (BBB). Computational models suggest that this compound is likely to penetrate the BBB, a significant factor for drugs targeting the central nervous system.

Metabolism: The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. In silico predictions can forecast whether a compound is likely to be a substrate or an inhibitor of these enzymes. For this compound, models suggest it is not likely to be a significant inhibitor of the major CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a favorable characteristic, as it implies a lower likelihood of causing drug-drug interactions when co-administered with other medications.

Excretion: While direct prediction of excretion pathways is complex, the compound's predicted water solubility and metabolic stability provide clues. Given its properties, it is likely to be cleared primarily through metabolism followed by renal excretion of the resulting metabolites.

Table 2: Summary of Predicted ADME Properties for this compound

| ADME Parameter | Predicted Trend/Value | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| P-glycoprotein (P-gp) Substrate | No | Reduced chance of active efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on targets within the CNS. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

Pre Clinical Biological Evaluation and Mechanistic Studies of 4 Chloro 6 Piperidin 4 Yloxy Pyrimidine

Identification and Validation of Molecular Targets for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine

To date, no specific molecular targets for this compound have been identified or validated in published research. The process of target identification would typically involve a combination of computational and experimental approaches. Computational methods could include screening the compound against databases of known protein structures to predict potential binding partners. Experimental validation would then be required, potentially using techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or genetic approaches like shRNA or CRISPR/Cas9 screening to identify proteins whose function is altered by the compound. Based on the activity of its derivatives, potential, yet unconfirmed, targets could include protein kinases such as EGFR or Akt.

In Vitro Biological Activity Profiling and Potency Assessment

Comprehensive in vitro studies are necessary to characterize the biological activity of this compound. Such a profile would be generated through a series of assays.

Enzyme Inhibition and Activation Assays

There is no publicly available data on the ability of this compound to inhibit or activate any specific enzymes. To assess this, the compound would need to be tested against a panel of purified enzymes, particularly those implicated in diseases like cancer, such as protein kinases. These assays would determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), a key measure of potency.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only as no actual data is available.)

| Enzyme Target | IC50 (nM) | Assay Type |

| EGFR (Wild Type) | Not Determined | Kinase Assay |

| EGFR (T790M/L858R) | Not Determined | Kinase Assay |

| Akt1 | Not Determined | Kinase Assay |

| PKA | Not Determined | Kinase Assay |

Receptor Binding and Functional Assays

No studies have been published detailing the binding of this compound to any receptors. Receptor binding assays, often using radiolabeled ligands, would be employed to determine the compound's affinity (Ki or Kd) for a variety of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. Following binding assays, functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.

Cell-Based Assays for Proliferation, Viability, and Specific Pathway Modulation

Information regarding the effect of this compound on cell proliferation, viability, or specific signaling pathways is currently unavailable. Cell-based assays are crucial for understanding a compound's activity in a biological context. For example, its effect on cancer cell lines would be evaluated to determine its anti-proliferative activity (GI50). Further assays could investigate if the compound induces apoptosis or cell cycle arrest and whether it modulates specific signaling pathways downstream of potential targets like EGFR or Akt.

Table 2: Hypothetical Anti-Proliferative Activity of this compound in Cancer Cell Lines (Note: This table is for illustrative purposes only as no actual data is available.)

| Cell Line | Cancer Type | GI50 (µM) |

| H1975 | Non-Small Cell Lung Cancer | Not Determined |

| A549 | Non-Small Cell Lung Cancer | Not Determined |

| MCF-7 | Breast Cancer | Not Determined |

Investigation of Phenotypic Effects in Cellular Systems

There is no documented research on the phenotypic effects of this compound in cellular systems. Such studies would involve observing and quantifying changes in cell morphology, migration, invasion, or the formation of colonies. High-content imaging and other advanced microscopy techniques are often used to assess these phenotypic changes. For instance, wound-healing assays or transwell migration assays could be used to determine if the compound affects cell motility.

In Vivo Efficacy Studies in Relevant Animal Models

No in vivo efficacy studies for this compound have been reported. To evaluate its potential therapeutic effects in a living organism, the compound would need to be tested in relevant animal models of disease. For example, if in vitro data suggested anti-cancer activity, the compound would be administered to mice bearing tumor xenografts derived from human cancer cell lines. The primary endpoint of such studies would be the inhibition of tumor growth. Pharmacodynamic studies would also be conducted to confirm that the compound is reaching its target in the animal and exerting the expected biological effect.

Selection and Characterization of Appropriate Disease Models

The pre-clinical evaluation of novel chemical entities is foundational to determining their potential therapeutic utility. For a compound such as this compound, which belongs to the broader class of pyrimidine (B1678525) and piperidine (B6355638) derivatives, the selection of appropriate disease models is contingent on its anticipated mechanism of action and therapeutic target. While specific disease models for the direct evaluation of this compound are not extensively detailed in publicly available research, the selection of models can be inferred from studies on structurally related compounds.

Derivatives of pyrimidine and piperidine have been investigated for a wide array of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. For instance, related pyrimidine-based compounds have been assessed in various cancer models. The rationale for model selection in these cases often revolves around the specific molecular pathways implicated in a particular malignancy. For example, if a compound is hypothesized to target a specific kinase involved in cell proliferation, cancer cell lines overexpressing that kinase would be a logical starting point for in vitro evaluation.

Subsequent in vivo studies would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The choice of the cancer cell line for the xenograft would be guided by the in vitro sensitivity data and the desire to model a specific human cancer type. For example, if a related compound, 2-arylamino-4-(piperidin-4-yloxy)pyrimidine, is identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with mutations like T790M/L858R, then non-small cell lung cancer (NSCLC) cell lines harboring these mutations would be the appropriate model.

Beyond oncology, should preliminary screenings suggest other activities, the disease models would be adapted accordingly. For instance, if anti-inflammatory properties are suspected, models of inflammation such as lipopolysaccharide (LPS)-induced inflammation in rodents could be employed. The characterization of these models involves confirming the expression of the target of interest and ensuring that the model recapitulates key aspects of the human disease pathology.

Pharmacodynamic Marker Evaluation in Pre-clinical Models

Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is engaging its intended target and eliciting the desired biological effect in a pre-clinical model. The evaluation of these markers provides a bridge between drug exposure and therapeutic efficacy. For this compound, the choice of PD markers would be intrinsically linked to its molecular target.

Drawing parallels from related pyrimidine derivatives that function as kinase inhibitors, a common PD marker evaluation strategy involves assessing the phosphorylation status of the target kinase or its downstream substrates. For instance, in the context of an EGFR inhibitor, a significant reduction in the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK, in tumor tissue following treatment would serve as a robust PD marker of target engagement and pathway inhibition.

These assessments are typically conducted using techniques such as Western blotting, immunohistochemistry (IHC), or enzyme-linked immunosorbent assay (ELISA) on tissue or blood samples collected from treated animals at various time points. The goal is to establish a clear relationship between the dose of the compound administered and the degree of target modulation. This information is invaluable for optimizing dosing schedules and predicting clinical efficacy.

The following table illustrates a hypothetical pharmacodynamic marker evaluation for a related pyrimidine-based kinase inhibitor:

| Marker | Assay | Tissue | Expected Change |

| Phospho-Target Kinase | Western Blot, IHC | Tumor | Decrease |

| Phospho-Downstream Substrate 1 | Western Blot, ELISA | Tumor, Peripheral Blood Mononuclear Cells | Decrease |

| Phospho-Downstream Substrate 2 | Western Blot | Tumor | Decrease |

| Ki-67 (Proliferation Marker) | IHC | Tumor | Decrease |

| Cleaved Caspase-3 (Apoptosis Marker) | IHC | Tumor | Increase |

Efficacy Assessment and Exposure-Response Relationships in Animal Systems

The ultimate goal of pre-clinical evaluation is to assess the therapeutic efficacy of a compound in a living organism. For this compound, this would involve administering the compound to the selected animal models of disease and monitoring for clinically relevant endpoints.

Establishing a clear exposure-response relationship is a critical component of the efficacy assessment. This involves correlating the concentration of the drug in the plasma or tumor tissue with the observed therapeutic effect. Pharmacokinetic (PK) studies are run in parallel with efficacy studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of the compound. By understanding the PK profile, researchers can ensure that the drug concentrations achieved in the animal model are relevant to what might be achievable in humans.

The exposure-response analysis helps to define the minimum effective concentration and the therapeutic window of the compound. This relationship is often complex and can be influenced by factors such as the dosing schedule, the route of administration, and the specific characteristics of the disease model.

A hypothetical efficacy and exposure-response data table for a related compound in a xenograft model might look as follows:

| Dose Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Plasma Concentration (ng/mL) at 24h |

| Vehicle Control | 1500 ± 250 | 0 | 0 |

| Low Dose | 1000 ± 200 | 33 | 50 |

| Mid Dose | 600 ± 150 | 60 | 150 |

| High Dose | 300 ± 100 | 80 | 400 |

Elucidation of the Molecular and Cellular Mechanisms of Action of this compound

Understanding the molecular and cellular mechanisms of action of a compound is fundamental to its development as a therapeutic agent. For this compound, this would involve a multi-faceted approach to identify its direct molecular target and delineate the downstream cellular consequences of target engagement.

Initial steps often involve broad-based screening assays to identify the general class of targets. For instance, kinome profiling can be used to screen the compound against a large panel of kinases to identify potential targets. If the compound is found to inhibit a specific kinase, further biochemical assays are performed to determine its potency (e.g., IC50 value) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular mechanism of action studies aim to confirm that the effects observed in biochemical assays translate to a cellular context. This can involve treating cultured cells with the compound and observing its effects on cell proliferation, cell cycle progression, and apoptosis. For example, if the compound is a cell cycle inhibitor, flow cytometry analysis would be used to demonstrate an arrest at a specific phase of the cell cycle. Similarly, the induction of apoptosis can be confirmed by assays that measure caspase activation or DNA fragmentation.

Further elucidation of the mechanism involves identifying the downstream signaling pathways that are modulated by the compound. This can be achieved through techniques such as Western blotting to examine the phosphorylation status of key signaling proteins, or through broader transcriptomic and proteomic approaches to get a more global view of the cellular response.

Ultimately, a comprehensive understanding of the molecular and cellular mechanisms of action provides a strong rationale for the therapeutic application of the compound and can help in the identification of potential biomarkers for patient selection and response monitoring in future clinical trials.

Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Chloro 6 Piperidin 4 Yloxy Pyrimidine Analogs

Rational Design Principles for SAR Exploration of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Series

The exploration of the structure-activity relationship for analogs of this compound is guided by rational design principles aimed at systematically probing the chemical space around the core scaffold. This approach seeks to identify key structural motifs and physicochemical properties that govern the molecule's interaction with its biological target, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Application of Computational Design in Analog Generation

Computational chemistry plays a pivotal role in the rational design and generation of novel analogs of this compound. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are instrumental in this process. benthamdirect.comthieme-connect.com

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in understanding the relationship between the structural features of the molecules and their biological activities. benthamdirect.comthieme-connect.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. rsc.org For instance, a CoMSIA model might indicate that a bulky, electron-donating group is favored at a specific position on the pyrimidine (B1678525) ring, guiding the synthesis of analogs with enhanced potency.

Molecular docking simulations provide insights into the putative binding mode of the this compound scaffold within the active site of a target protein. nih.govnih.govjetir.org By visualizing these interactions, medicinal chemists can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. nih.gov This information is crucial for designing new analogs with improved binding affinity. For example, if docking reveals a hydrogen bond between the piperidine (B6355638) nitrogen and an aspartate residue, analogs can be designed to optimize this interaction.

Pharmacophore modeling is another valuable tool that identifies the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of novel molecules that fit the pharmacophoric hypothesis.

Exploration of Substituent Effects on Biological Activity

The biological activity of the this compound series is profoundly influenced by the nature and position of various substituents. nih.govresearchgate.net A systematic exploration of these effects is crucial for optimizing the pharmacological profile. The substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

The pyrimidine ring itself offers several positions for substitution. Generally, the introduction of small alkyl or aryl groups can be explored to probe for additional hydrophobic interactions within the target's binding pocket. The electronic nature of these substituents is also critical; electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) can modulate the pKa of the pyrimidine nitrogens and influence hydrogen bonding capabilities. frontiersin.org

Furthermore, substitutions on the piperidine ring can significantly impact activity. For example, adding substituents to the piperidine nitrogen can alter the basicity and steric bulk, which may affect interactions with the target protein and influence properties like cell permeability and metabolic stability.

The systematic replacement of hydrogen atoms with various functional groups allows for the generation of a SAR data table, which can then be used to build predictive QSAR models. nih.gov

Systematic Analysis of Structural Modifications and Their Biological Impact

Influence of Pyrimidine Ring Substitutions on Potency and Selectivity

The pyrimidine core is a critical pharmacophoric element, and modifications to this ring system can have a substantial impact on potency and selectivity. humanjournals.comrsc.org The nitrogen atoms at positions 1 and 3 are key for forming hydrogen bonds with target proteins. nih.gov

Substitutions at the C2 and C5 positions of the pyrimidine ring are of particular interest. Introducing small, lipophilic groups at the C5 position can enhance van der Waals interactions with the target. Conversely, polar groups at this position might engage in additional hydrogen bonding. The nature of the substituent at the C2 position can also modulate the electronic character of the entire ring system.

Bioisosteric replacement of the pyrimidine ring with other heterocyclic systems (e.g., pyridine (B92270), triazine) is a common strategy to improve properties such as metabolic stability or to explore alternative binding modes. cambridgemedchemconsulting.comcambridgemedchemconsulting.com However, such modifications must be carefully considered as they can drastically alter the geometry and electronic distribution of the core scaffold.

Table 1: Hypothetical SAR Data for Pyrimidine Ring Substitutions

| Compound ID | R1 (at C2) | R2 (at C5) | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 | -H | -H | 150 |

| 2 | -NH2 | -H | 85 |

| 3 | -H | -CH3 | 120 |

| 4 | -NH2 | -F | 50 |

| 5 | -H | -Br | 180 |

Contribution of the Piperidin-4-yloxy Group to Ligand-Target Interactions

The piperidin-4-yloxy moiety plays a crucial role in anchoring the ligand to its target protein. nih.gov The protonated nitrogen of the piperidine ring can form a salt bridge or a strong hydrogen bond with acidic residues like aspartate or glutamate in the binding pocket. nih.govresearchgate.net The chair conformation of the piperidine ring is considered ideal for optimal interaction.

The ether oxygen atom acts as a hydrogen bond acceptor, potentially interacting with residues such as tyrosine or serine. nih.gov The length and flexibility of the linker between the pyrimidine and the piperidine ring are also critical. Elongating or constraining this linker can alter the orientation of the piperidine ring within the binding site, thereby affecting potency.

Modifications to the piperidine ring itself, such as the introduction of substituents or its replacement with other cyclic amines (e.g., pyrrolidine, azepane), can be used to fine-tune the binding affinity and selectivity. researchgate.net

Table 2: Hypothetical SAR Data for Piperidin-4-yloxy Modifications

| Compound ID | Piperidine Ring Modification | Biological Activity (IC50, nM) |

|---|---|---|

| 1 | Unsubstituted | 150 |

| 6 | N-Methyl | 250 |

| 7 | 3-Fluoro | 95 |

| 8 | (S)-3-Hydroxy | 70 |

| 9 | Pyrrolidin-3-yloxy (Bioisostere) | 300 |

Impact of Chloro Group Derivatization on Pharmacological Profile

The chloro group at the C4 position of the pyrimidine ring significantly influences the compound's pharmacological profile. nih.gov As an electron-withdrawing group, it modulates the reactivity of the pyrimidine ring and can be crucial for binding affinity. nih.govnih.gov In many kinase inhibitors, for example, a chlorine atom at this position occupies a specific hydrophobic pocket.

Derivatization of the chloro group is a key strategy in lead optimization. Replacing it with other halogens, such as fluorine or bromine, can alter the size, lipophilicity, and electronic properties of the molecule, which can lead to improved potency or selectivity. nih.gov Fluorine, for instance, can form favorable orthogonal multipolar interactions and may block metabolic sites.

Furthermore, the chloro group can serve as a synthetic handle for introducing other functionalities through nucleophilic aromatic substitution reactions. This allows for the exploration of a wide range of substituents at the C4 position, including small alkyl, alkoxy, or amino groups, to probe for additional interactions with the target.

Table 3: Hypothetical SAR Data for Chloro Group Derivatization

| Compound ID | Substitution at C4 | Biological Activity (IC50, nM) |

|---|---|---|

| 1 | -Cl | 150 |

| 10 | -F | 130 |

| 11 | -Br | 200 |

| 12 | -CH3 | 350 |

| 13 | -OCH3 | 400 |

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold serves as a crucial template in medicinal chemistry for the development of targeted therapeutic agents. A thorough analysis of its structure reveals several key pharmacophoric elements that are critical for its biological activity. These elements, which include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic interactions, collectively define the molecule's ability to interact with specific biological targets. The spatial arrangement of these features is paramount for achieving high-affinity binding to the active site of a target protein.

The primary pharmacophoric features of the this compound scaffold are:

Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of a target protein. This heterocyclic system is a common motif in kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core of ATP.

Piperidin-4-yloxy Linker: This portion of the molecule provides a specific spatial orientation for the piperidine ring relative to the pyrimidine core. The ether oxygen can also act as a hydrogen bond acceptor. The flexibility and conformation of this linker are critical in positioning the piperidine moiety for optimal interactions.

Piperidine Ring: The piperidine ring itself can serve multiple roles. The nitrogen atom can be a hydrogen bond donor or acceptor, depending on its protonation state and the nature of its substituent. The saturated ring structure also provides a three-dimensional scaffold that can be functionalized to explore different regions of the binding pocket. Modifications to this ring are a common strategy for optimizing potency and pharmacokinetic properties.

The concept of a pharmacophore is not merely about the presence of these functional groups but their specific three-dimensional arrangement. nih.gov Computational modeling and structure-based drug design are often employed to create detailed pharmacophore models that guide the synthesis of new analogs with improved biological activity. nih.gov These models help in visualizing the key interactions and in designing molecules that better fit the target's binding site.

Strategies for Enhancing Biological Potency, Selectivity, and Modulating Pharmacokinetic Profiles in Lead Optimization

Once the critical pharmacophoric elements of the this compound scaffold have been identified, lead optimization strategies are employed to fine-tune the molecule's properties. These strategies aim to enhance biological potency, improve selectivity for the desired target over off-targets, and modulate pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) profiles to ensure the compound is suitable for further development.

Enhancing Biological Potency and Selectivity:

Improving the potency and selectivity of analogs based on the this compound scaffold often involves systematic modifications of its various components. Structure-activity relationship (SAR) studies are crucial in this process, where changes in chemical structure are correlated with changes in biological activity.

For instance, in related pyrimidine-based inhibitors, the substitution pattern on attached aromatic rings has been shown to significantly impact potency and selectivity. nih.gov Replacing a single chloro substituent with a combination of chloro and other groups can lead to a substantial increase in selectivity for the target kinase. nih.gov This is often due to the exploitation of small differences in the amino acid composition of the binding sites between related proteins.

Conformational restriction is another powerful strategy. By introducing cyclic structures or reducing the number of rotatable bonds, the molecule can be locked into a more bioactive conformation, which can lead to a significant improvement in activity. nih.govacs.orgresearchgate.net For example, replacing a flexible side chain with a more rigid cyclic system like a phenylpiperidine has been shown to increase inhibitory potency. nih.govacs.orgresearchgate.net

The following table summarizes some potential modifications to the this compound scaffold and their likely impact on potency and selectivity, based on findings from related chemical series.

| Modification Site | Example Modification | Potential Impact | Rationale |

| Pyrimidine C2-position | Addition of small alkyl or aryl groups | Increased potency and selectivity | Exploration of hydrophobic pockets in the binding site. |

| Pyrimidine C5-position | Introduction of hydrogen bond donors/acceptors | Enhanced binding affinity | Formation of additional specific interactions with the target protein. |

| Piperidine N1-position | Substitution with various amides, sulfonamides, or alkyl groups | Modulation of potency, selectivity, and physicochemical properties | Introduction of new interaction points and alteration of solubility and metabolic stability. nih.gov |

| Piperidine C4-position | Introduction of chiral centers | Improved potency and selectivity | Enantiomers may exhibit different binding affinities and off-target effects. researchgate.net |

Modulating Pharmacokinetic Profiles:

Optimizing the pharmacokinetic properties of a lead compound is as critical as enhancing its potency. Poor ADMET properties are a major cause of failure in drug development. nih.gov Strategies to improve the pharmacokinetic profile of this compound analogs include:

Improving Solubility and Permeability: The introduction of polar functional groups, such as hydroxyl or amino groups, can improve aqueous solubility. However, a balance must be struck to maintain sufficient lipophilicity for cell membrane permeability. The "rule of five" provides a useful guideline for designing orally bioavailable drugs. frontiersin.org

Enhancing Metabolic Stability: Certain chemical groups are more susceptible to metabolic degradation by enzymes like cytochrome P450s. frontiersin.org Strategies to improve metabolic stability include blocking sites of metabolism by introducing fluorine atoms or replacing metabolically labile groups with more stable alternatives.

Reducing Off-Target Effects and Toxicity: By improving selectivity for the desired target, the potential for off-target effects and associated toxicity can be reduced. Computational ADMET prediction tools can be used to assess the potential for toxicity early in the drug design process. nih.gov

The introduction of chiral piperidine scaffolds has been shown to be a beneficial strategy for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing cardiac hERG toxicity. researchgate.net

The following table outlines strategies for modulating the pharmacokinetic profile of this compound analogs.

| Pharmacokinetic Parameter | Strategy | Example Modification |

| Aqueous Solubility | Introduce polar functional groups | Addition of a hydroxyl group to the piperidine ring. |

| Metabolic Stability | Block sites of metabolism | Introduction of fluorine atoms on an attached aryl ring. |

| Cell Permeability | Optimize lipophilicity (logP) | Balance polar and non-polar groups to fall within the optimal range for oral absorption. |

| Protein Binding | Modify key functional groups | Altering substituents on the piperidine nitrogen to reduce non-specific binding. |

Prospective Therapeutic Applications and Pre Clinical Development Considerations

Exploration of Potential Disease Indications Based on Discovered Mechanism of Action

While specific preclinical studies on 4-chloro-6-(piperidin-4-yloxy)pyrimidine are not extensively documented in publicly available literature, the known mechanisms of action of structurally similar pyrimidine (B1678525) and piperidine (B6355638) derivatives allow for the exploration of potential therapeutic indications. The primary mechanism of action anticipated for compounds of this class is the inhibition of protein kinases. nih.govnih.gov

Oncology: A significant number of pyrimidine derivatives have been investigated and developed as kinase inhibitors for the treatment of cancer. nih.govnih.gov Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The 4-chloro-pyrimidine moiety can act as a "hinge-binder," a critical interaction for inhibiting the ATP-binding site of many kinases. Depending on the specific kinase targeted, potential cancer indications could include:

Lung Cancer: Certain pyrimidine-based inhibitors have shown efficacy against mutated kinases in non-small cell lung cancer (NSCLC).

Breast Cancer: The inhibition of cyclin-dependent kinases (CDKs) by pyrimidine analogs is a validated strategy in the treatment of hormone receptor-positive breast cancer.

Leukemias and Lymphomas: Kinases are key drivers in many hematological malignancies, and pyrimidine-based inhibitors have been developed to target these specific pathways. nih.gov

Inflammatory and Autoimmune Diseases: Kinases also play a pivotal role in the signaling pathways of immune cells. Therefore, inhibitors of specific kinases are being explored for the treatment of a range of inflammatory and autoimmune disorders. A patent for pyrimidine and pyridine (B92270) compounds with Bruton's tyrosine kinase (BTK) inhibitory activity suggests potential applications in lupus, rheumatoid arthritis, and Sjögren's syndrome. google.com

Neurodegenerative Diseases: More recently, kinase inhibitors are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net For instance, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) are being explored as a potential disease-modifying therapy for Parkinson's disease. researchgate.net

Infectious Diseases: The pyrimidine scaffold is also present in a number of antimicrobial and antiviral drugs. orientjchem.orgresearchgate.netwjarr.com For example, some piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Assessment of this compound as a Pre-clinical Research Tool or Candidate

For this compound to be considered a viable preclinical research tool or a clinical candidate, a series of rigorous evaluations are necessary.

As a research tool , the compound would need to exhibit high potency and selectivity for a specific biological target, such as a particular kinase. This would allow researchers to use it to probe the function of that target in cellular and animal models of disease. The development of such a tool would involve extensive in vitro screening against a panel of kinases and other enzymes to establish its selectivity profile.

As a preclinical candidate , the compound would need to demonstrate a suitable balance of the following properties:

Potency: The concentration of the compound required to produce a desired biological effect.

Selectivity: The ability of the compound to interact with its intended target without affecting other molecules in the body, which can lead to off-target side effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which determine its bioavailability and how long it remains in the body.

In vivo Efficacy: The ability of the compound to produce the desired therapeutic effect in a living organism.

The chloro-substituent on the pyrimidine ring can influence the compound's reactivity and metabolic stability. The piperidin-4-yloxy group will impact its solubility, lipophilicity, and potential to cross the blood-brain barrier. The optimization of these properties through the synthesis and testing of analogs is a critical part of the drug discovery process.

Current Challenges and Future Research Opportunities in the Pre--clinical Development Landscape of this compound Analogs

The preclinical development of analogs of this compound would likely face several challenges that are common in drug discovery, alongside opportunities for innovation.

Challenges:

Achieving Kinase Selectivity: With over 500 kinases in the human kinome, achieving selectivity for a specific target is a major hurdle. Off-target kinase inhibition can lead to toxicity.

Overcoming Drug Resistance: In oncology, tumors can develop resistance to kinase inhibitors through mutations in the target kinase or activation of alternative signaling pathways.

Optimizing Physicochemical Properties: Balancing potency with drug-like properties such as solubility, permeability, and metabolic stability is a constant challenge.

Synthesis of Analogs: The synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies can be complex and time-consuming. The synthesis of chlorinated pyrimidines can involve harsh reagents and multiple steps. googleapis.com

Future Research Opportunities:

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling can aid in the rational design of more potent and selective analogs.

Exploration of Novel Targets: While many pyrimidine-based drugs target kinases, there is an opportunity to explore other potential targets for this chemical scaffold.

Development of Covalent Inhibitors: The chloro-substituent on the pyrimidine ring could potentially be exploited to design covalent inhibitors that form a permanent bond with their target, which can lead to increased potency and duration of action.

Combination Therapies: In oncology, there is a growing trend towards the use of combination therapies to overcome drug resistance and improve efficacy. Analogs of this compound could be explored in combination with other anticancer agents.

Conclusion and Future Directions in 4 Chloro 6 Piperidin 4 Yloxy Pyrimidine Research

Synthesis of Key Research Findings and Insights Gained

The primary insight into 4-Chloro-6-(piperidin-4-yloxy)pyrimidine is its role as a versatile synthetic building block. The synthesis of analogous compounds, such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, suggests a probable synthetic route starting from a dichloropyrimidine and 4-hydroxypiperidine. The chloro-substituent at the 4-position of the pyrimidine (B1678525) ring is a key reactive site, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, thereby enabling the generation of diverse chemical libraries for biological screening.

Research on related compounds has demonstrated that the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological processes. nih.gov Derivatives of pyrimidines have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. wjarr.comjuniperpublishers.comorientjchem.org Specifically, the incorporation of a piperidine (B6355638) moiety, as seen in this compound, is a common strategy to improve pharmacokinetic properties and target engagement. nih.gov

Derivatives incorporating the piperidin-4-yloxy-pyrimidine scaffold have been investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, compounds with a similar core structure have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov

The insights gained from the broader field of pyrimidine chemistry suggest that this compound is a precursor to molecules with high therapeutic potential. The combination of the reactive chloropyrimidine and the versatile piperidine ring provides a foundation for developing targeted therapies.

Identification of Remaining Research Gaps and Unanswered Questions

Given the nascent stage of direct research on this compound, several fundamental research gaps exist.

Lack of Direct Biological Profiling: The intrinsic biological activity of this compound itself has not been reported. It is unknown whether this specific compound possesses any significant pharmacological effects without further modification.

Limited Publicly Available Synthetic Details: While a synthetic route can be inferred, detailed studies on the optimization of the synthesis of this compound, including yield, purity, and scalability, are not readily available.

Unexplored Derivative Space: The full potential of this compound as a scaffold has yet to be explored. A systematic investigation into the types of moieties that can be introduced at the 4-position and their impact on biological activity is needed.

Unknown Target Spectrum: For the derivatives that could be synthesized from this intermediate, the full range of their potential biological targets is unknown. While kinase inhibition is a promising area, other potential applications in areas such as neurodegenerative diseases or infectious diseases have not been investigated.

The following table summarizes the key unanswered questions regarding this compound:

| Research Area | Unanswered Questions |

| Chemistry | What is the most efficient and scalable synthetic route for this compound? What is the full scope of its reactivity at the chloro-position? |

| Biology | Does this compound have any intrinsic biological activity? What is the full spectrum of biological targets for its derivatives? |

| Pharmacology | What are the pharmacokinetic and pharmacodynamic profiles of derivatives of this compound? |

Future Trajectories for Chemical and Biological Investigations of this compound and its Derivatives

The future research directions for this compound and its derivatives are promising and can be categorized into chemical and biological investigations.

Chemical Investigations:

Future chemical research should focus on the efficient and sustainable synthesis of this compound. ijsat.org This includes exploring green chemistry approaches and microwave-assisted synthesis to improve reaction times and yields. nih.gov A significant area of future work will be the creation of a diverse library of derivatives by exploring a wide range of nucleophilic substitution reactions at the 4-position. This could involve the introduction of various amines, thiols, and other functional groups to probe the structure-activity relationship (SAR).

Biological Investigations:

The primary focus of future biological investigations should be the systematic screening of the newly synthesized derivatives for a wide range of biological activities. Based on the activities of related pyrimidine compounds, promising areas for investigation include: